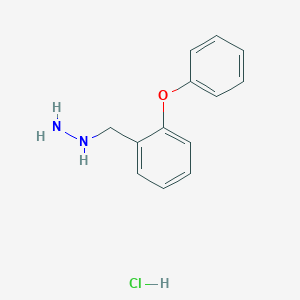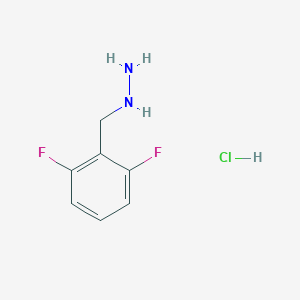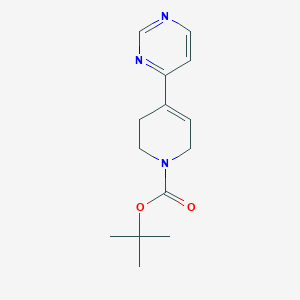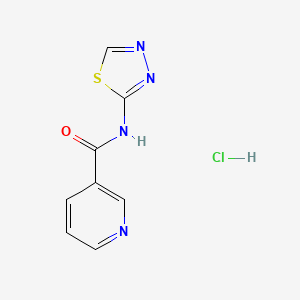
N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride is a useful research compound. Its molecular formula is C8H7ClN4OS and its molecular weight is 242.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride typically involves the reaction of nicotinamide with thiadiazole derivatives under specific conditions . One common method includes the use of hydrazonoyl halides and thiadiazole derivatives in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity . The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
化学反应分析
Types of Reactions
N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds[][4].
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties[][4].
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs[][4].
Industry: It is utilized in the production of specialty chemicals and materials[][4].
作用机制
The mechanism of action of N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Aquaporin 4 (AQP4), a water channel protein in the brain . This inhibition affects fluid homeostasis and can have therapeutic implications in conditions like brain edema .
相似化合物的比较
Similar Compounds
Some compounds similar to N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride include:
N-(1,3,4-Thiadiazol-2-yl)nicotinamide: Lacks the hydrochloride component but shares similar structural features.
1,3,4-Thiadiazole derivatives: These compounds have the thiadiazole ring and exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of the thiadiazole ring and nicotinamide moiety, which imparts distinct chemical and biological properties . Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
属性
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4OS.ClH/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8;/h1-5H,(H,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPGXMXMKOETBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NN=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
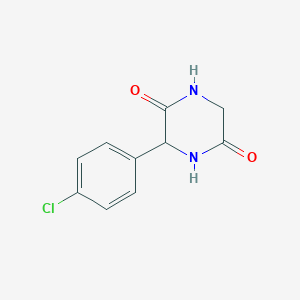
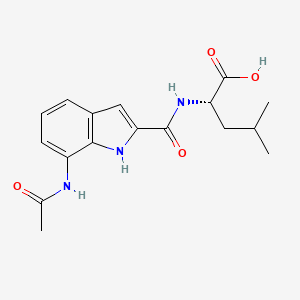
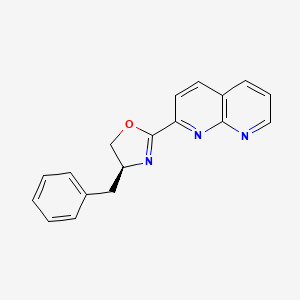
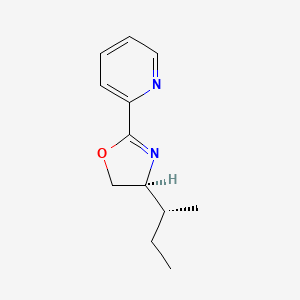
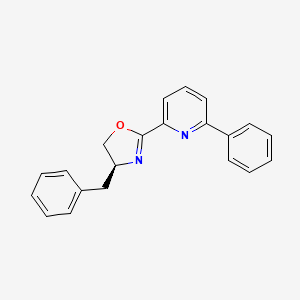
![2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B8135672.png)
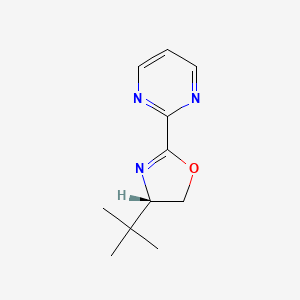

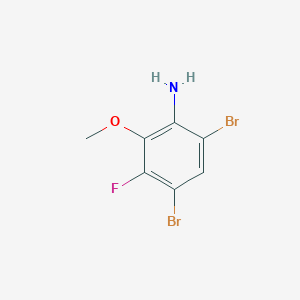
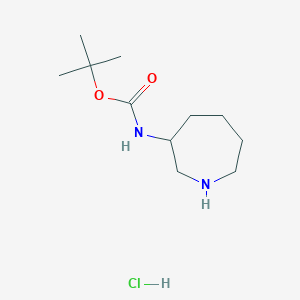
![4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B8135700.png)
